molecular formula C2H8ClNO B591581 Ethanolamine hydrochloride, [1-3H] CAS No. 133827-62-0

Ethanolamine hydrochloride, [1-3H]

Cat. No.: B591581
CAS No.: 133827-62-0
M. Wt: 101.558
InChI Key: PMUNIMVZCACZBB-ZGFFPCLESA-N
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Description

Ethanolamine hydrochloride, [1-3H] is a radiolabeled compound where the hydrogen atom in the ethanolamine molecule is replaced with tritium ([1-3H]). This compound is widely used in biochemical and molecular biology research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanolamine hydrochloride can be synthesized through the reaction of ethanolamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:

H2NCH2CH2OH+HClH2NCH2CH2OHHCl\text{H2NCH2CH2OH} + \text{HCl} \rightarrow \text{H2NCH2CH2OH} \cdot \text{HCl} H2NCH2CH2OH+HCl→H2NCH2CH2OH⋅HCl

Industrial Production Methods

Industrial production of ethanolamine hydrochloride involves the reaction of ethanolamine with hydrochloric acid in large-scale reactors. The reaction mixture is then purified through crystallization or distillation to obtain the final product. The process is optimized to achieve high yield and purity, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Ethanolamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Ethanolamine can be oxidized to form acetaldehyde and ammonia.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Ethanolamine can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

Scientific Research Applications

Ethanolamine hydrochloride is a versatile compound with numerous applications in scientific research:

Mechanism of Action

Ethanolamine hydrochloride functions primarily as a buffering agent, ensuring a stable pH environment crucial for various biological processes. It is also utilized as a carbon and nitrogen source by certain bacteria. The compound exists in cell membranes as phosphatidylethanolamine, where it plays a role in membrane structure and function. Ethanolamine-ammonia lyase is responsible for the degradation of ethanolamine into acetaldehyde and ammonia .

Comparison with Similar Compounds

Ethanolamine hydrochloride can be compared with other similar compounds such as:

    Diethanolamine hydrochloride: Contains two hydroxyl groups and is used in similar applications but has different chemical properties.

    Triethanolamine hydrochloride: Contains three hydroxyl groups and is used as a surfactant and emulsifier.

    Choline chloride: Similar in structure but contains a quaternary ammonium group, making it more hydrophilic and used in different applications.

Ethanolamine hydrochloride is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in research and industry .

Q & A

Q. How can researchers optimize the incorporation of [1-³H]ethanolamine hydrochloride into phosphatidylethanolamine (PE) in hepatocyte studies?

Methodological Answer:
To maximize incorporation, incubate hepatocytes with 2–5 µCi/mL of [1-³H]ethanolamine hydrochloride in serum-free media for 2–4 hours at 37°C. Include controls with unlabeled ethanolamine to assess nonspecific uptake. Post-incubation, terminate reactions with chloroform:methanol (2:1 v/v) for lipid extraction. Quantify label distribution via thin-layer chromatography (TLC) or HPLC, focusing on ethanolamine phosphate (Etn-P) and PE fractions. Evidence shows that ethanol exposure can alter label distribution, with PE retaining ~70% of total radioactivity in control cells, while Etn-P accounts for ~25% .

Q. What advanced techniques distinguish between phosphatidylethanolamine (PE) and plasmenylethanolamine (PlsEtn) in [1-³H]ethanolamine-labeled samples?

Methodological Answer:
Use two-step TLC separation:

First dimension: Chloroform/methanol/water (65:25:4) to separate total phospholipids.

Second dimension: Alkaline methanolysis to hydrolyze PlsEtn (plasmalogens), leaving PE intact.
Confirm species via autoradiography or scintillation counting. In CHO-K1 cells, PE and PlsEtn collectively account for >95% of chloroform-soluble label, with PlsEtn showing higher turnover in alkylglycerol-supplemented cultures .

Q. How should researchers resolve discrepancies in [1-³H]ethanolamine uptake between cell lines (e.g., fibroblasts vs. neurons)?

Methodological Answer:
Cell-specific differences arise from variations in ethanolamine kinase activity or lipid-remodeling pathways. Normalize uptake to total protein content and pre-equilibrate cells in ethanolamine-free media for 1 hour. For fibroblasts, supplement media with 20 mM alkylglycerol to enhance PlsEtn synthesis, which increases label incorporation by ~30% .

Q. What protocols ensure accurate quantification of [1-³H]ethanolamine hydrochloride’s specific activity?

Methodological Answer:
Verify specific activity (40–60 Ci/mmol) via mass spectrometry or spectrophotometric assays. Prepare stock solutions in sterile water or ethanol (1 mCi/mL) and store at -20°C. Precipitate contaminants using cold acetone (4:1 v/v) and centrifuge at 10,000 × g for 5 minutes. Radiochemical purity (>98%) is critical for metabolic studies .

Q. How can [1-³H]ethanolamine hydrochloride trace ethanolamine recycling in sphingolipid catabolism?

Methodological Answer:
Label cells with [1-³H]sphingosine and monitor ethanolamine liberation via β-scission. Extract lipids using Bligh-Dyer (chloroform:methanol:water, 2:1:0.8) and isolate ethanolamine via ion-exchange chromatography. In neurons, ~15% of sphingosine-derived ethanolamine re-enters PE synthesis, detectable via TLC .

Q. What experimental designs evaluate ethanol’s inhibition of PE biosynthesis via the CDP-ethanolamine pathway?

Methodological Answer:
Expose hepatocytes to 50–100 mM ethanol for 24–48 hours. Co-administer [1-³H]ethanolamine and measure label incorporation into CDP-ethanolamine intermediates. Ethanol reduces PE synthesis by ~40% while increasing Etn-P accumulation by 20%, indicating impaired CTP:phosphoethanolamine cytidylyltransferase activity .

Q. Which lipid extraction methods minimize degradation of [1-³H]ethanolamine-labeled phospholipids?

Methodological Answer:
Use the Bligh-Dyer method with modifications: homogenize tissue in chloroform:methanol (1:2) with 0.01% butylated hydroxytoluene (BHT) to prevent oxidation. Centrifuge at 4°C to partition lipids into the chloroform layer. This method achieves >90% recovery of PE and PlsEtn in 10 minutes .

Q. How do researchers assess radiochemical purity of [1-³H]ethanolamine hydrochloride post-labeling?

Methodological Answer:
Analyze samples via reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with inline scintillation detection. Purity >95% is required for reliable metabolic tracing. Contaminants (e.g., free ³H₂O) elute earlier than ethanolamine and can be excluded .

Q. What storage conditions preserve the stability of [1-³H]ethanolamine hydrochloride?

Methodological Answer:
Store lyophilized [1-³H]ethanolamine at -80°C in amber vials under argon. For aqueous solutions (1 mCi/mL in sterile water), add 0.1% sodium azide and store at -20°C. Avoid freeze-thaw cycles; decay rates increase by 5% per cycle .

Q. Can [1-³H]ethanolamine be co-administered with ¹⁴C-labeled precursors for dual-labeling studies?

Methodological Answer:
Yes, but use differential scintillation counting (³H: 0–18.6 keV; ¹⁴C: 18.6–156 keV). Separate lipids via TLC and scrape bands for dual-channel counting. Ensure isotopic cross-talk is <1% by pre-calibrating detectors with single-label standards .

Properties

IUPAC Name

2-amino-2,2-ditritioethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1T2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUNIMVZCACZBB-OQTFWYQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethanolamine chloride was prepared by mixing 2207 grams of ethanolamine with 3819 grams of concentrated hydrochloric acid, to give a 1:2 solution of ethanolamine hydrochloride in water, 1125 grams of the lime of Example 1 were added to the solution, which was then stirred for a period of one hour. The solution was brown in colour.
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Synthesis routes and methods II

Procedure details

A sample of lime was slaked in a solution of ethanolamine chloride, and the resultant suspension was passed through a mesh screen to remove solid matter. The solution of ethanolamine chloride was prepared by mixing ethanolamine with concentrated hydrochloric acid, to give a 1:1.6 solution of ethanolamine hydrochloride in water. The resultant lime/ethanolamine chloride solution was treated with carbon dioxide to form precipitated calcium carbonate.
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